1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid

medicinal chemistry regioisomerism cross-coupling

1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid (CAS 2135331-42-7, PubChem CID is a densely functionalised cyclobutane derivative bearing a meta-bromophenyl substituent, a geminal dimethoxy acetal, and a free carboxylic acid. With a molecular formula of C13H15BrO4 (MW 315.16 g/mol), computed XLogP3 of 2.1, and a topological polar surface area of 55.8 Ų, the compound occupies a physicochemical space distinct from simpler cyclobutane carboxylic acid analogs.

Molecular Formula C13H15BrO4
Molecular Weight 315.16 g/mol
Cat. No. B8059649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid
Molecular FormulaC13H15BrO4
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESCOC1(CC(C1)(C2=CC(=CC=C2)Br)C(=O)O)OC
InChIInChI=1S/C13H15BrO4/c1-17-13(18-2)7-12(8-13,11(15)16)9-4-3-5-10(14)6-9/h3-6H,7-8H2,1-2H3,(H,15,16)
InChIKeyYILPZHYOSWHUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid: Procurement-Grade Cyclobutane Building Block with Meta-Bromo Aryl Handle


1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid (CAS 2135331-42-7, PubChem CID 129899752) is a densely functionalised cyclobutane derivative bearing a meta-bromophenyl substituent, a geminal dimethoxy acetal, and a free carboxylic acid [1]. With a molecular formula of C13H15BrO4 (MW 315.16 g/mol), computed XLogP3 of 2.1, and a topological polar surface area of 55.8 Ų, the compound occupies a physicochemical space distinct from simpler cyclobutane carboxylic acid analogs [1]. It is commercially supplied at standard purities of 95% (Bidepharm, Macklin, Apollo Scientific) or 98% (Leyan), with batch-specific QC documentation (NMR, HPLC, GC) available from multiple vendors [2]. The compound is catalogued as a versatile synthetic building block intended for medicinal chemistry, materials science, and pharmacological structure-activity relationship (SAR) investigations .

Why 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid Cannot Be Replaced by Generic Cyclobutane Carboxylic Acid Analogs


Substituting this compound with a closely related cyclobutane carboxylic acid analog disregards three non-interchangeable structural features that govern downstream synthetic utility and physicochemical properties. First, the meta-bromophenyl substituent provides regiospecific electronic and steric profiles that differ fundamentally from the para-isomer (1-(4-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid), influencing both cross-coupling reactivity and, in any biological context, target recognition [1]. Second, the 3,3-dimethoxy acetal acts as a masked ketone and a conformational rigidifier; analogs lacking this moiety—such as 1-(3-bromophenyl)cyclobutanecarboxylic acid (CAS 926261-31-6, MW 255.11)—present a substantially different molecular volume, hydrogen-bond acceptor count, and metabolic vulnerability profile [1]. Third, the free carboxylic acid enables direct amide coupling and salt formation without protecting-group manipulation, a capability absent in the corresponding nitrile (CAS 1494527-01-3) and methyl ester (CAS 2322886-10-0) derivatives . Cyclobutane rings are increasingly exploited in medicinal chemistry to improve metabolic stability, conformational restriction, and pharmacokinetic properties; altering any of these three handles negates the specific design advantages conferred by the full substitution pattern [2].

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid vs. Closest Analogs


Meta- vs. Para-Bromophenyl Regioisomeric Differentiation: Impact on Molecular Recognition and Cross-Coupling Reactivity

The target compound bears a 3-bromophenyl (meta) substituent, whereas the closest commercially available regioisomer is 1-(4-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid (para). The InChI Key for the meta-isomer is YILPZHYOSWHUDU-UHFFFAOYSA-N versus DVBQKZDGZMFZMX-UHFFFAOYSA-N for the para-isomer, confirming distinct connectivity [1]. In aryl halide cross-coupling chemistry, meta-substituted bromides exhibit different oxidative addition rates and steric profiles compared to para-substituted analogs, altering catalytic cycle efficiency in Suzuki-Miyaura and Buchwald-Hartwig reactions . In biological contexts, the meta vs. para substitution pattern redirects the vector of the aryl ring, which can differentially engage hydrophobic pockets, as documented in extensive cyclobutane medicinal chemistry reviews where regioisomeric substitution on cyclobutane scaffolds yields divergent target selectivity [2]. No direct head-to-head bioassay comparison between the meta and para isomers has been published; this evidence is class-level inference based on established regioisomeric SAR principles.

medicinal chemistry regioisomerism cross-coupling structure-activity relationship

Molecular Complexity Advantage: 3,3-Dimethoxy Substitution vs. Non-Dimethoxy Cyclobutane Carboxylic Acid Analogs

The target compound (MW 315.16, 4 H-bond acceptors, 4 rotatable bonds, TPSA 55.8 Ų) differs substantially from its closest non-dimethoxy analog, 1-(3-bromophenyl)cyclobutanecarboxylic acid (CAS 926261-31-6; MW 255.11, 2 H-bond acceptors, 2 rotatable bonds) [1]. The addition of the 3,3-dimethoxy group increases molecular weight by 60.05 Da (23.5%), doubles the hydrogen-bond acceptor count from 2 to 4, and increases the rotatable bond count from 2 to 4, while maintaining the same 3-bromophenyl and carboxylic acid termini [1]. The dimethoxy acetal functions as a masked ketone, enabling oxidative unmasking to the corresponding cyclobutanone for further diversification—a synthetic option unavailable in the non-acetal analog . The cyclobutane ring itself contributes unique puckered geometry, longer C-C bond lengths, and increased C-C π-character relative to larger carbocycles, properties that are preserved but further elaborated by the geminal dimethoxy substitution [2].

molecular complexity physicochemical properties drug-likeness building block differentiation

Free Carboxylic Acid vs. Nitrile and Ester Derivatives: Enabling Direct Bioconjugation and Salt Formation

The target compound possesses a free carboxylic acid (pKa predicted ~4-5), enabling direct amide coupling, active ester formation, and salt preparation without preliminary hydrolysis or deprotection steps. By contrast, the corresponding nitrile analog—1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile (CAS 1494527-01-3, MW 296.16)—requires harsh acidic or basic hydrolysis to access the carboxylic acid oxidation state, while the methyl ester analog (CAS 2322886-10-0) requires saponification or enzymatic hydrolysis . The free acid form is reported by XINDAO at 99% assay with white powder appearance, suitable for direct use in parallel synthesis and library production . Fujifilm Wako lists the compound via BLD Pharmatech at JPY 96,000 (0.1 g), JPY 163,300 (0.25 g), and JPY 440,500 (1 g), reflecting its positioning as a premium building block with documented QC traceability . While the nitrile analog is described as a 'versatile building block' for pharmaceuticals, its synthetic utility requires additional transformation steps that the free acid already circumvents, reducing step count and improving overall yield in multi-step sequences .

bioconjugation amide coupling derivatization synthetic accessibility

Bromine as a Cross-Coupling Handle: Aryl Bromide Reactivity vs. Chlorinated and Non-Halogenated Analogs

The aryl bromide substituent in the target compound enables participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with reactivity superior to the corresponding aryl chloride analogs while avoiding the cost and light-sensitivity of aryl iodides . A closely related cyclobutane scaffold, 3,3-dimethoxycyclobutane-1-carboxylic acid (CAS 332187-56-1, MW 160.17), lacks the aryl halide entirely and therefore offers no cross-coupling vector for introducing molecular diversity . The bromine atom provides both a synthetic diversification handle and, where relevant, potential halogen-bond donor capacity for target engagement, a feature absent in non-halogenated cyclobutane carboxylic acid scaffolds [1]. Cyclobutane-containing drug candidates have been shown to benefit from halogen substitution for directing pharmacophore groups and filling hydrophobic pockets, as reviewed by van der Kolk et al. [2].

cross-coupling Suzuki-Miyaura C-C bond formation halogen reactivity

Vendor Purity Tiering: 98% (Leyan) vs. 95% (Bidepharm, Macklin, Apollo Scientific) and Batch QC Documentation Availability

Multiple vendors supply this compound with distinct purity specifications and QC documentation levels. Leyan (Shanghai Haohong Biomedical Technology) offers the compound at 98% purity (Product 1751877), while Bidepharm, Macklin, and Apollo Scientific/CymitQuimica supply it at 95% standard purity . Bidepharm explicitly provides batch-specific QC reports including NMR, HPLC, and GC data . XINDAO reports a higher assay value of 99% with ISO certification and a defined shelf life of 2 years under cool, dry storage conditions . Fujifilm Wako, sourcing from BLD Pharmatech, provides the compound at premium pricing (JPY 96,000/0.1 g) with access to analytical charts and certificates of analysis . This tiered purity landscape contrasts with comparator compounds: for 1-(3-bromophenyl)cyclobutanecarboxylic acid (CAS 926261-31-6), purity specifications range from 95% to 98% across suppliers, with some vendors (Aladdin) requiring 8-12 week lead times, potentially indicating limited stock availability .

purity specification quality control procurement batch consistency

Recommended Application Scenarios for 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid Based on Structural Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring Regiospecific meta-Bromoaryl Geometry

When a medicinal chemistry program requires systematic exploration of aryl substitution geometry on a cyclobutane scaffold, the meta-bromophenyl substitution of this compound provides a distinct vector relative to para-substituted analogs. The regiospecificity is confirmed by unique InChI Key (YILPZHYOSWHUDU-UHFFFAOYSA-N), distinguishable from the para-isomer (DVBQKZDGZMFZMX-UHFFFAOYSA-N) . Cyclobutane rings are established tools for conformational restriction and metabolic stability improvement in drug candidates, and the meta-bromo orientation enables exploration of halogen-bond interactions and hydrophobic pocket engagement that differ from para-substituted variants [1]. Procurement should specify the meta-isomer explicitly to avoid regioisomeric cross-contamination.

Late-Stage Diversification via Tandem Cross-Coupling and Carboxylic Acid Derivatization

The compound's three orthogonal functional handles—aryl bromide (cross-coupling), carboxylic acid (amide/ester formation), and dimethoxy acetal (masked ketone)—enable sequential, chemoselective derivatization without protecting-group manipulation . The aryl bromide participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to install aryl, heteroaryl, or amine diversity elements. The carboxylic acid can then be activated for amide bond formation with amine-containing fragments. Finally, the dimethoxy acetal can be unmasked to the ketone under acidic conditions for oxime/hydrazone library generation. This three-dimensional diversification strategy is not accessible with non-halogenated cyclobutane scaffolds such as 3,3-dimethoxycyclobutane-1-carboxylic acid (CAS 332187-56-1), which lacks the aryl bromide handle .

Fragment-Based Drug Discovery Requiring High-Complexity, Low-Molecular-Weight Starting Points

With MW 315.16, 4 H-bond acceptors, and TPSA 55.8 Ų, this compound occupies a favourable fragment-like property space while offering greater functional complexity than the widely available 1-(3-bromophenyl)cyclobutanecarboxylic acid (MW 255.11, only 2 H-bond acceptors) [1]. The additional 60 Da and two methoxy oxygen atoms increase the potential for directional hydrogen-bond interactions with biological targets while maintaining compliance with fragment physicochemical guidelines (MW < 300 is typical; 315 is at the upper margin but acceptable for 'lead-like' fragment approaches). The XLogP3 of 2.1 balances hydrophobicity for membrane permeability while avoiding excessive lipophilicity associated with promiscuous binding .

Specialty Polymer and Advanced Materials Synthesis Utilizing Cyclobutane Rigidity

The compound has been explicitly positioned as a monomer for producing cyclobutane-containing specialty polymers with tailored properties . The cyclobutane ring imparts thermal and mechanical rigidity to polymer backbones, while the three functional handles (carboxylic acid for polymerization/cross-linking, aryl bromide for post-polymerization modification, dimethoxy acetal for further functionalization) offer multiple sites for property tuning. This multi-functional monomer architecture is unavailable in simpler cyclobutane monomers that lack the bromophenyl-dimethoxy combination. The compound is supplied at up to 99% assay (XINDAO) with ISO certification, supporting reproducibility in materials science applications [1].

Quote Request

Request a Quote for 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.